2-(Difluoromethyl)-6-methylphenol
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Overview
Description
2-(Difluoromethyl)-6-methylphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a difluoromethyl group (-CF₂H) and a methyl group (-CH₃) attached to a benzene ring with a hydroxyl group (-OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic difluoromethylation of 6-methylphenol using difluoromethylating agents such as difluoromethyl iodide (CF₂HI) or difluoromethyl sulfone (CF₂HSO₂R) under basic conditions .
Industrial Production Methods
In an industrial setting, the production of 2-(Difluoromethyl)-6-methylphenol can be achieved through a continuous flow process. This method allows for the efficient and scalable synthesis of the compound by utilizing fluoroform (CHF₃) as a difluoromethylating agent in the presence of a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as can be used.
Substitution: Reagents like and are commonly employed.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Conversion to 2-methyl-6-methylphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethyl)-6-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-methylphenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold for drug design, as it can interact with various enzymes and receptors within the body .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-6-methylphenol: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-(Fluoromethyl)-6-methylphenol: Contains a fluoromethyl group instead of a difluoromethyl group.
2-(Chloromethyl)-6-methylphenol: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)-6-methylphenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity compared to its analogs. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C8H8F2O |
---|---|
Molecular Weight |
158.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-methylphenol |
InChI |
InChI=1S/C8H8F2O/c1-5-3-2-4-6(7(5)11)8(9)10/h2-4,8,11H,1H3 |
InChI Key |
BHRNBXCGDYCQFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)F)O |
Origin of Product |
United States |
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